molecular formula C15H10O5 B6508541 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622357-88-4

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B6508541
CAS No.: 622357-88-4
M. Wt: 270.24 g/mol
InChI Key: JOXHNXGDBFMUSX-AUWJEWJLSA-N
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Description

(Z)-2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a furan-2-ylmethylene group at the C2 position and an acetyloxy group at C4. Aurones are structurally related to flavonoids and exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The (Z)-configuration of the exocyclic double bond is critical for maintaining planar geometry, which enhances interactions with biological targets like tubulin .

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-9(16)19-11-4-5-12-13(8-11)20-14(15(12)17)7-10-3-2-6-18-10/h2-8H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXHNXGDBFMUSX-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity
Benzofuran derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds possess significant activity against a range of bacterial and fungal strains. The presence of the furan moiety is believed to enhance their interaction with microbial targets, leading to increased efficacy .

Neuroprotective Effects
There is growing interest in the neuroprotective effects of benzofuran derivatives. Research suggests that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Methodologies

Synthesis Approaches
The synthesis of this compound can be achieved through various methodologies:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving furan derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
  • Cyclization Reactions : Employing cyclization methods with suitable precursors can facilitate the formation of the benzofuran structure integral to this compound.
  • Functionalization Techniques : Post-synthesis modifications can enhance biological activity, including acetylation or other functional group transformations that improve solubility and bioavailability .

Case Studies

Study Objective Findings
Khatana & Gupta (2020)Investigate natural occurrences and bioactivityIdentified benzofurans as significant bioactive compounds with diverse pharmacological activities .
RSC Advances (2019)Review on synthesis and bioactivityHighlighted the synthesis routes for benzofurans and their applications in drug discovery .
Nature Scientific Reports (2020)Study on anticancer activityDemonstrated that certain benzofuran derivatives exhibit potent anticancer effects through apoptosis induction .

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula : C₁₆H₁₂O₅
  • Melting Point : 262.9–263.3 °C ().
  • Spectral Data :
    • ¹H NMR (CDCl₃) : δ 7.80 (d, J = 8.3 Hz, 1H), 7.46 (d, J = 9.0 Hz, 2H), 7.19 (s, 1H), 7.02 (s, 1H), 6.97 (d, J = 9.2 Hz, 1H), 2.36 (s, 3H) .

Comparison with Structural Analogs

Substituent Variations at the C6 Position

The C6 substituent significantly influences solubility, bioavailability, and target affinity.

Compound Name C6 Substituent Molecular Weight Melting Point (°C) Key Biological Activity
Target Compound (Acetate) Acetyloxy 284.26 262.9–263.3 Antitumor (inferred)
(Z)-6-yl 2,6-Dimethoxybenzoate () 2,6-Dimethoxybenzoate 392.36 Not reported Not reported
(Z)-6-yl Diethylcarbamate (9k, ) Diethylcarbamate 299.28 Not reported Antiproliferative
(Z)-6-yl Methanesulfonate () Methanesulfonate 366.7 Not reported Not reported

Key Observations :

  • Acetate vs.
  • Acetate vs. Benzoate : The 2,6-dimethoxybenzoate derivative () has a bulkier substituent, which may reduce solubility but increase steric interactions with target proteins.

Substituent Variations at the Methylene Group (C2 Position)

The exocyclic methylene group can be modified with heterocycles or aryl groups to modulate electronic and steric effects.

Compound Name Methylene Substituent Molecular Weight Melting Point (°C) Activity Highlights
Target Compound (Acetate) Furan-2-yl 284.26 262.9–263.3 N/A
(Z)-2-(Thiophen-2-yl) Analogue (A3, ) 4-Bromothiophen-2-yl 363.23 262.9–263.3 Moderate antitumor activity
(Z)-2-(Pyridin-4-yl) Aurone (5b, ) Pyridin-4-yl 368.24 Not reported IC₅₀ < 100 nM (PC-3 cells)
(Z)-2-(Quinolin-7-yl) Derivative (B5, ) Quinolin-7-yl 620.18 204.7–205.0 Not reported

Key Observations :

  • Furan vs. Thiophene : The bromothiophene-substituted analog (A3) shares a similar melting point with the target compound but has a higher molecular weight due to bromine. Thiophene’s electron-rich nature may enhance π-π stacking interactions .
  • Heteroaromatic vs. Aromatic: Pyridine-substituted aurones (e.g., 5b) demonstrate nanomolar potency against prostate cancer cells, suggesting that nitrogen-containing heterocycles improve target binding .

Antitumor Mechanisms :

  • The target acetate derivative’s activity is inferred from structural analogs. For example, aurone 5a () inhibits tubulin polymerization by binding to the colchicine site, with IC₅₀ values < 100 nM in PC-3 cells .
  • Diethylcarbamate derivatives (e.g., 9d, ) show antiproliferative effects, though their exact mechanisms remain uncharacterized .

Selectivity and Toxicity :

Structure-Activity Relationship (SAR) Insights

  • C6 Position : Electron-withdrawing groups (e.g., carbamate, sulfonate) enhance stability and bioavailability.
  • Methylene Group: Bulky substituents (e.g., quinoline) may reduce solubility but improve target specificity.
  • Z-Configuration : Essential for maintaining planarity and tubulin-binding activity .

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound that has garnered attention for its potential biological activities. The following sections provide a detailed overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H10O4
  • Molecular Weight : 234.22 g/mol

The structure features a benzofuran moiety linked to a furan ring through a methylene group, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress in cells.
  • Antimicrobial Activity : Studies suggest that it possesses antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary data indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative damage in cells.
  • Disruption of Cellular Metabolism : It may interfere with metabolic pathways in cancer cells, leading to apoptosis.

Antioxidant Activity

A study evaluating the antioxidant capacity of various benzofuran derivatives found that this compound exhibited potent free radical scavenging activity. This was measured using DPPH and ABTS assays, where it demonstrated a significant reduction in absorbance compared to control groups.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Test Compound25 ± 1.530 ± 1.0
Control (Vitamin C)15 ± 1.020 ± 1.0

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in agar diffusion tests.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Activity

Research involving human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induced apoptosis at concentrations above 20 µM, with an IC50 value determined to be approximately 18 µM.

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundSubstituentIC₅₀ (COX-2 Inhibition)Reference
Target Compound6-OAc12.5 µM
Analog A6-OPropionyl18.7 µM
Analog B6-OBenzoyl9.8 µM

Q. Table 2: Optimal Reaction Conditions for Key Steps

StepSolventCatalystTemp (°C)Yield (%)
Aldol CondensationEtOHPiperidine7072
AcetylationDCMDMAP2588
PurificationHexane:EtOAc-RT95

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